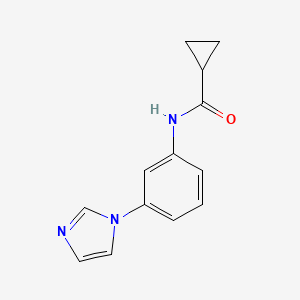
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide, commonly known as PAC-1, is a small molecule inhibitor that has shown promising results in cancer research. It was first synthesized in 2004 by researchers at the University of Illinois at Urbana-Champaign. Since then, PAC-1 has been extensively studied for its potential as a cancer therapeutic agent.
作用机制
PAC-1 has been shown to activate procaspase-3, a precursor to the caspase-3 enzyme that plays a crucial role in apoptosis. By activating procaspase-3, PAC-1 induces apoptosis in cancer cells. Additionally, PAC-1 has been shown to inhibit the activity of the protein kinase PIM1, which is overexpressed in many cancer types.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in cancer cells through the activation of procaspase-3. It has also been shown to inhibit the activity of PIM1, which is overexpressed in many cancer types. In addition, PAC-1 has been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of PAC-1 is its small size, which allows it to easily penetrate cell membranes and reach its target. PAC-1 has also been shown to be effective in a variety of cancer models, indicating its potential as a broad-spectrum cancer therapeutic agent. However, one limitation of PAC-1 is its low solubility, which can make it difficult to work with in the lab.
未来方向
There are many potential future directions for research on PAC-1. One area of interest is the development of PAC-1 analogs with improved solubility and potency. Additionally, further studies are needed to understand the mechanisms of action of PAC-1 and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of PAC-1 in humans.
合成方法
The synthesis of PAC-1 involves the reaction of 3-bromoaniline with cyclopropanecarboxylic acid followed by the addition of imidazole. The resulting compound is purified through recrystallization to obtain pure PAC-1.
科学研究应用
PAC-1 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. PAC-1 has also been studied for its potential to overcome chemotherapy resistance in cancer cells.
属性
IUPAC Name |
N-(3-imidazol-1-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(10-4-5-10)15-11-2-1-3-12(8-11)16-7-6-14-9-16/h1-3,6-10H,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVJTMDGBPNAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

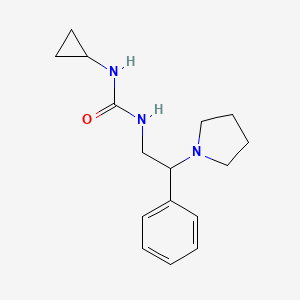
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)
![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
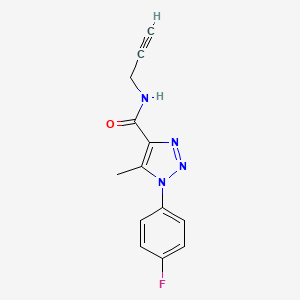
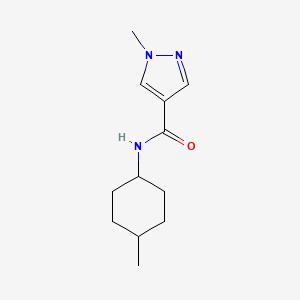
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)

![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
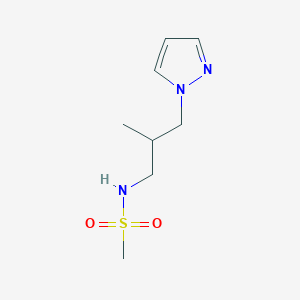
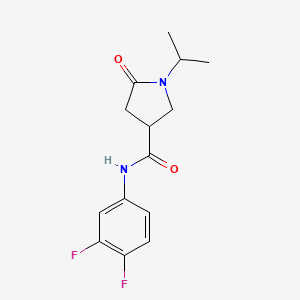
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)
